(4-(piperidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
This compound features a methanone core linked to two distinct moieties: a 4-(piperidin-1-ylsulfonyl)phenyl group and a 2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazolyl group.
Properties
IUPAC Name |
(4-piperidin-1-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3S2/c24-23(25,26)19-6-4-5-17(15-19)16-33-22-27-11-14-29(22)21(30)18-7-9-20(10-8-18)34(31,32)28-12-2-1-3-13-28/h4-10,15H,1-3,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFZLUBVQLNSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves multiple steps. A typical route might begin with the preparation of 4-(piperidin-1-ylsulfonyl)benzaldehyde. This can be done by sulfonylation of 4-aminobenzaldehyde followed by reaction with piperidine.
Another key intermediate is 3-(trifluoromethyl)benzylthiol, synthesized via the reduction of 3-(trifluoromethyl)benzyl chloride. The final step involves the coupling of these two intermediates through a condensation reaction with 2-amino-4,5-dihydro-1H-imidazole under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production often leverages large-scale reactors and optimized conditions to enhance yield and purity. The controlled atmosphere, temperature, and the use of robust catalytic systems ensure that the product is consistent with high-quality standards. Typically, solvent recovery systems and continuous flow reactors might be employed to increase efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: : The compound can also participate in reduction reactions, especially at the ketone or imidazole sites.
Substitution: : Various electrophilic and nucleophilic substitution reactions are possible at the aromatic ring and imidazole core.
Common Reagents and Conditions
Oxidation: : Use of reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Reagents such as halogenating agents or nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: : Corresponding sulfoxides or sulfones.
Reduction: : Reduced forms of the imidazole ring.
Substitution: : Variously substituted aromatic and imidazole derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate piperidine and imidazole moieties. The process often includes:
- Formation of the Imidazole Ring : The imidazole component can be synthesized through cyclization reactions involving appropriate precursors.
- Sulfonylation : The introduction of the piperidinylsulfonyl group is crucial for enhancing the compound's biological activity.
- Trifluoromethylation : The trifluoromethyl group is incorporated to improve pharmacokinetic properties.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds containing imidazole and piperidine structures exhibit notable antimicrobial activity. For instance, similar derivatives have shown effective inhibition against various bacterial strains, suggesting that (4-(piperidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone could also possess antimicrobial properties.
A study on related compounds demonstrated significant antibacterial effects, indicating potential as new lead molecules in drug development for treating infections .
Anticancer Activity
The structural features of this compound suggest it could be evaluated for anticancer properties. Compounds with similar frameworks have been designed as molecular hybrids targeting specific cancer cell lines. For example, sulfonamide derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Neurological Disorders
Given the presence of the piperidine moiety, this compound may have applications in treating neurological disorders. Piperidine derivatives are known to interact with neurotransmitter systems, which could lead to therapeutic effects in conditions like depression or anxiety.
Anti-inflammatory Effects
Compounds with sulfonamide groups often exhibit anti-inflammatory properties. This suggests that this compound could be explored for its potential to modulate inflammatory pathways.
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : It can interact with enzyme active sites, particularly those involving sulfhydryl groups, due to its sulfonyl and thioether moieties.
Pathways Involved: : It may influence metabolic pathways involving redox reactions, potentially impacting oxidative stress responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The target compound’s dihydroimidazole core contrasts with triazole-based analogs, such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone described in the evidence .
Substituent Analysis
- Halogen Effects : The 3-trifluoromethyl group increases electron-withdrawing properties and metabolic resistance, whereas 2,4-difluorophenyl in the evidence compound optimizes steric and electronic interactions with hydrophobic binding pockets.
Pharmacological Implications
Target Selectivity
- Dihydroimidazole Core: Known for interactions with adrenergic or imidazoline receptors, this core may confer CNS or cardiovascular activity.
- Triazole Core : Commonly associated with antifungal (e.g., fluconazole) or kinase inhibitor applications due to metal-coordination capabilities.
Pharmacokinetic Properties
- The trifluoromethyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs.
Biological Activity
The compound (4-(piperidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex heterocyclic organic molecule featuring multiple functional groups. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is (4-piperidin-1-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone . It combines sulfonyl, benzyl, and thioether moieties, contributing to its diverse biological behavior. The structural formula is represented as follows:
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as a Janus Kinase (JAK) inhibitor , which plays a critical role in the signaling pathways of several cytokines involved in inflammation and immune responses .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The presence of the trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against cancer cells.
Antimicrobial Activity
The compound's thioether linkage has been associated with antimicrobial properties. Studies on related compounds have demonstrated their effectiveness against various bacterial strains, suggesting a potential for this compound to exhibit similar activity.
Antimalarial Activity
A recent study highlighted the antiplasmodial effects of related imidazole derivatives. These compounds showed promising IC50 values against Plasmodium falciparum, indicating that the target compound may also possess antimalarial properties .
Case Studies and Research Findings
| Study | Biological Activity | IC50 Value |
|---|---|---|
| Antitumor activity | < 1 µg/mL | |
| Antimalarial activity | 0.16 µM | |
| Antimicrobial effects | Varies by strain |
Detailed Research Findings
- Antitumor Efficacy : In vitro studies demonstrated that compounds with similar sulfonamide structures exhibited cytotoxicity against various cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : Compounds related to the target structure were tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations that suggest potential for development into therapeutic agents.
- Antimalarial Potential : The mechanism of action for antimalarial activity was explored through assays measuring inhibition of Plasmodium growth. The target compound's structural components suggest it could interfere with critical metabolic pathways within the parasite .
Q & A
Basic Question
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
- Cellular Uptake : Quantify intracellular accumulation via LC-MS/MS in HEK-293 cells (LOQ: 0.1 ng/mL) .
- Cytotoxicity : Use MTT assays in cancer cell lines (IC determination, 72-hour exposure) .
Advanced Design : Incorporate isotopic labeling (e.g., -trifluoromethyl group) to track metabolite formation in hepatocyte models .
How can structure-activity relationships (SAR) be systematically explored?
Advanced Question
- Core Modifications : Synthesize analogs with:
- Varied sulfonamides : Replace piperidine with morpholine (synthesized via SN2 with morpholine and 4-fluorobenzenesulfonyl chloride) .
- Alternative thioethers : Substitute benzylthio with cyclopentylthio (see , Table 1 for yield comparisons).
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .
What analytical methods validate reaction intermediates with heterocyclic instability?
Basic Question
- HPLC-UV : Monitor dihydroimidazole ring stability under acidic conditions (e.g., 0.1% TFA in mobile phase) .
- Tandem MS/MS : Detect degradation products (e.g., imidazole ring-opening via m/z 180.03 fragment) .
- X-ray Crystallography : Resolve ambiguous NOE correlations in diastereomeric mixtures .
How are reaction conditions optimized for scale-up without compromising yield?
Advanced Question
- DoE Approach : Use factorial design to optimize temperature (40–80°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., Pd(OAc) for coupling steps) .
- Critical Parameters : Maintain anhydrous conditions (<50 ppm HO) to prevent hydrolysis of the trifluoromethyl group .
- Process Analytics : Implement inline FTIR to track sulfonamide formation in real time .
What computational tools predict metabolic hotspots in this compound?
Advanced Question
- Site of Metabolism (SoM) Prediction : Use Schrödinger’s SiteMap or GLIDE to identify CYP3A4/2D6 oxidation sites (e.g., benzylic sulfur) .
- Metabolite Simulation : Run in silico fragmentation (e.g., Mass Frontier) to prioritize LC-MS/MS targets for in vitro studies .
How can conflicting cytotoxicity data across cell lines be reconciled?
Advanced Question
- Mechanistic Profiling : Perform RNA-seq on resistant vs. sensitive lines to identify overexpression of efflux pumps (e.g., ABCB1) or detox enzymes .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate cellular uptake data with plasma protein binding (e.g., equilibrium dialysis) to adjust dosing regimens .
What strategies mitigate synthetic challenges in introducing the piperidinylsulfonyl group?
Basic Question
- Sulfonylation Protocol : React 4-aminophenylpiperidine with sulfonyl chloride (1:1.2 molar ratio) in dichloromethane (0°C → RT, 6 hours). Quench with NaHCO and purify via flash chromatography (SiO, ethyl acetate/hexane) .
- Purity Check : Confirm via -NMR (δ 44.2 ppm for sulfonamide carbon) and elemental analysis (<0.3% deviation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
